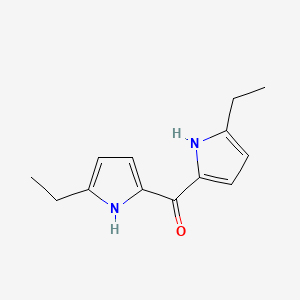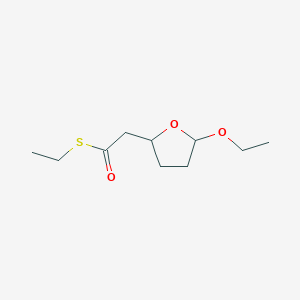![molecular formula C40H34O2P2 B12890181 (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dibenzo-dioxocine core and diphenylphosphine groups. These structural elements contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) typically involves the following steps:
Formation of the Dibenzo-dioxocine Core: The dibenzo-dioxocine core can be synthesized through the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid.
Introduction of Diphenylphosphine Groups: The diphenylphosphine groups are introduced through a series of substitution reactions, where the dibenzo-dioxocine core reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dibenzo-dioxocine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
It can be used in the design of drugs and therapeutic agents that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphine groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the dibenzo-dioxocine core can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrodibenzo[e,g][1,4]dioxocine: Shares the dibenzo-dioxocine core but lacks the diphenylphosphine groups.
13,14-Dimethyl-6,7-dihydrodibenzo[b,j][4,7]phenanthroline: Similar structural features but different functional groups.
Uniqueness
The uniqueness of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) lies in its combination of the dibenzo-dioxocine core and diphenylphosphine groups. This combination imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C40H34O2P2 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
(16-diphenylphosphanyl-4,15-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-23-25-35-37(39(29)43(31-15-7-3-8-16-31)32-17-9-4-10-18-32)38-36(42-28-27-41-35)26-24-30(2)40(38)44(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-28H2,1-2H3 |
InChI Key |
SKFBMPKUMLAXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



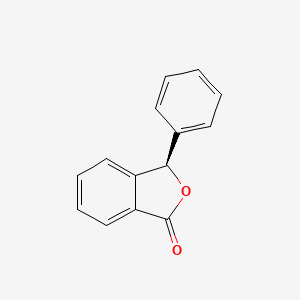
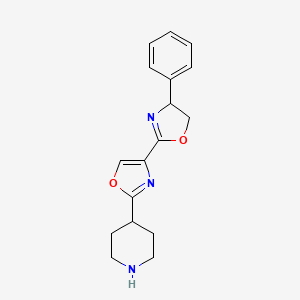
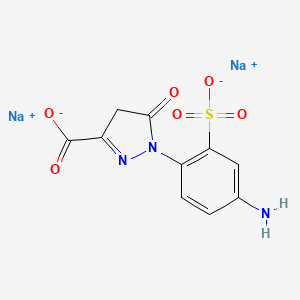


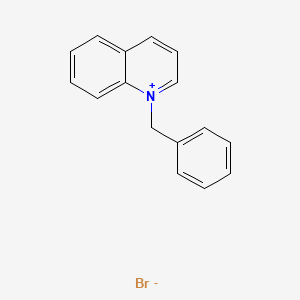
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
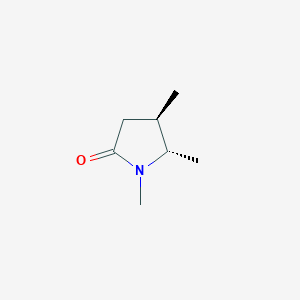
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
